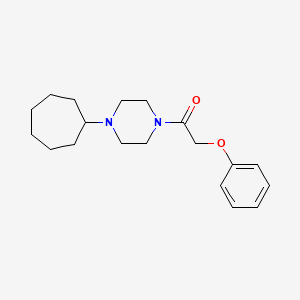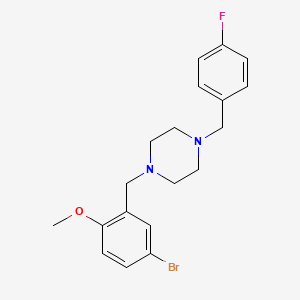
1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C19H24N2O .
- The compound features a piperazine ring (with a cyclopentyl substituent) and an ether linkage to a naphthalene moiety.
- CPNE’s unique structure suggests potential biological activity.
1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes :
- CPNE can be synthesized through various routes, including cyclization reactions.
- One common method involves the reaction of 4-cyclopentylpiperazine with 2-naphthol in the presence of acid catalysts.
- Reaction Conditions :
- The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
- Acidic conditions facilitate the cyclization process.
- Industrial Production :
- While CPNE is not produced industrially on a large scale, it serves as a valuable intermediate in drug discovery.
Chemical Reactions Analysis
- Reactivity :
- CPNE can undergo various reactions, including:
- Oxidation : Oxidative processes may modify the naphthalene or piperazine portions.
- Reduction : Reduction of the carbonyl group could yield a secondary alcohol.
- Substitution : Nucleophilic substitution reactions may occur at the piperazine nitrogen or the naphthalene ring.
- CPNE can undergo various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide or manganese dioxide can be used.
- Reduction : Hydride reagents (e.g., sodium borohydride ) are suitable.
- Substitution : Nucleophiles (e.g., amines , halides ) can replace functional groups.
- Major Products :
- The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
- Medicinal Chemistry :
- CPNE derivatives may exhibit pharmacological properties (e.g., antipsychotic, anxiolytic, or anti-inflammatory effects).
- Biological Studies :
- Researchers explore CPNE’s interactions with receptors, transporters, and enzymes.
- It could serve as a lead compound for drug development.
- Industry :
- CPNE’s applications extend to materials science, where its unique structure influences material properties.
Mechanism of Action
- Targets and Pathways :
- CPNE’s mechanism likely involves interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
- It may modulate signal transduction pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unique Features :
- CPNE’s combination of a piperazine ring and naphthalene ether distinguishes it from related compounds.
- Similar Compounds :
- Clozapine : An antipsychotic with a piperazine ring.
- Diphenhydramine : Contains an ether linkage and is used as an antihistamine.
- Mianserin : Another piperazine-based antidepressant.
Remember that CPNE’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties, making it an exciting compound in the realm of chemical and biological sciences.
Properties
CAS No. |
423746-82-1 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C21H26N2O2/c24-21(23-13-11-22(12-14-23)19-7-3-4-8-19)16-25-20-10-9-17-5-1-2-6-18(17)15-20/h1-2,5-6,9-10,15,19H,3-4,7-8,11-14,16H2 |
InChI Key |
BZLNDERTLMRMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)

![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10882468.png)
![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882469.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10882498.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882504.png)
![5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10882509.png)
![N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10882512.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B10882515.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882519.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882521.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide](/img/structure/B10882531.png)
